4-Amino-2-(methylamino)phenol
Description
4-Amino-2-(methylamino)phenol is a substituted phenol derivative featuring both amino (-NH₂) and methylamino (-NHCH₃) functional groups at the 4- and 2-positions of the aromatic ring, respectively. Substituted aminophenols are of significant interest in medicinal chemistry, materials science, and industrial applications due to their redox properties, hydrogen-bonding capabilities, and biological activities such as enzyme inhibition or antimicrobial effects .
Properties
CAS No. |
381211-42-3 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-amino-2-(methylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c1-9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,8H2,1H3 |
InChI Key |
IYVPZVKVZMKTDX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)N)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Nitro Precursors
Method Overview
This approach involves the reduction of nitro intermediates to introduce amino groups. A key example is the adaptation of methods from CN103508908A, which describes nitrosation followed by hydrogenation.
Procedure
Nitrosation :
Hydrogenation :
Adaptation for Target Compound
To synthesize 4-Amino-2-(methylamino)phenol, the nitroso group can be introduced at position 2, followed by methylamination at position 4. The reduction step would simultaneously convert the nitroso group to an amino group.
Direct Methylamination via Nucleophilic Substitution
Method Overview
Inspired by EP0334598A2, this method employs methylamine to substitute leaving groups (e.g., halides) on the aromatic ring.
Procedure
Substrate Preparation :
Nitro Reduction :
Key Reaction
$$
\text{2-Chloro-4-nitrophenol} + \text{CH₃NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Methylamino-4-nitrophenol} \xrightarrow{\text{H}2/\text{Pd-C}} \text{4-Amino-2-(methylamino)phenol}
$$
Multi-Step Synthesis from Aniline Derivatives
Method Overview
This method, derived from CN102249963A, involves sequential functionalization of aniline derivatives.
Procedure
Nitration :
Selective Reduction :
Key Reaction
$$
\text{2-Methylaminoaniline} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{4-Nitro-2-methylaminoaniline} \xrightarrow{\text{Zn/CH}3\text{COOH}} \text{4-Amino-2-(methylamino)phenol}
$$
Comparative Analysis of Methods
Critical Considerations
- Purification : Chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (methanol/water) is essential to achieve >98% purity,.
- Byproducts : Common impurities include over-methylated products or residual nitro intermediates, necessitating rigorous washing with dilute HCl.
- Scalability : The reductive amination method (Method 1) is industrially viable due to mild conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino and methylamino groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of phenol, such as quinones, amines, and substituted phenols.
Scientific Research Applications
4-Amino-2-(methylamino)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-(methylamino)phenol involves its interaction with various molecular targets and pathways. For instance, it can act as a reducing agent, participating in redox reactions that alter the oxidation state of other molecules . Additionally, it can form complexes with metal ions, influencing their reactivity and stability .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their molecular properties, and biological activities based on the evidence:
Key Comparative Findings
Biological Activity: Antibiofilm Effects: 2-[(Methylamino)methyl]phenol exhibits potent antibiofilm activity against S. aureus without disrupting preformed biofilms or showing cytotoxicity, making it a candidate for anti-virulence therapies .
Structural Influences on Reactivity: Substituent position significantly affects reactivity. For example, 4-(methylamino)-o-(methylsulfonyl)phenol forms preferentially over its meta isomer due to protonation-induced regioselectivity during synthesis .
Safety data for 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol emphasize standard handling precautions (GHS compliance) but lack detailed toxicological profiles .
Therapeutic vs. Industrial Applications: ADOC and 2-[(Methylamino)methyl]phenol are explored for medical use, while 4-Amino-2-isopropyl-5-methylphenol finds roles in industrial synthesis .
Biological Activity
4-Amino-2-(methylamino)phenol, also known as p-methylaminophenol, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological effects, including antimicrobial and anticancer properties, as well as its potential toxicity.
Chemical Structure and Properties
4-Amino-2-(methylamino)phenol has the chemical formula C7H10N2O and is categorized under phenolic compounds. Its structure allows it to participate in various biochemical interactions, making it a subject of numerous studies.
1. Antioxidant Activity
Research indicates that 4-amino-2-(methylamino)phenol exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. In studies comparing its antioxidant activity with other compounds like fenretinide, it was found that this compound can scavenge DPPH radicals in a 1:2 ratio, demonstrating substantial radical-scavenging ability .
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it inhibits cell growth and induces apoptosis in various cancer cell lines, including MCF-7 and HepG2 cells. The effectiveness of p-methylaminophenol in these assays suggests it may serve as a lead compound for developing new anticancer agents .
3. Antimicrobial Activity
4-Amino-2-(methylamino)phenol has shown broad-spectrum antimicrobial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial therapy .
Toxicological Profile
Despite its beneficial properties, the safety profile of 4-amino-2-(methylamino)phenol requires careful consideration. Various studies have assessed its toxicity:
- Acute Toxicity: Animal studies indicate that high doses (1000 mg/kg bw/day) can lead to observable adverse effects such as decreased motor activity and changes in blood parameters .
- Genotoxicity: While some tests suggest potential genotoxic effects, results are inconclusive. In vitro assays have shown mixed outcomes regarding chromosomal aberrations and mutagenicity .
- Sensitization Potential: Dermal exposure has been linked to sensitization reactions in animal models, indicating a need for caution when handling this compound .
Case Studies
Several case studies highlight the biological activities of 4-amino-2-(methylamino)phenol:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Amino-2-(methylamino)phenol with high purity?
- Methodology :
Reductive Amination : React 2-(methylamino)phenol derivatives with ammonia or methylamine under catalytic hydrogenation (H₂/Pd-C) to introduce the amino group .
Nitro Reduction : Reduce nitro precursors (e.g., 4-nitro-2-(methylamino)phenol) using NaBH₄ or catalytic hydrogenation, followed by purification via recrystallization or column chromatography .
- Validation : Confirm purity using HPLC (≥95% purity threshold) and structural integrity via NMR (¹H/¹³C) .
Q. Which analytical techniques are critical for characterizing 4-Amino-2-(methylamino)phenol?
- Key Techniques :
Mass Spectrometry (MS) : Determine molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 152.2) .
NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and amine/methyl groups (δ 2.5–3.5 ppm) .
UV-Vis Spectroscopy : Identify absorbance maxima (e.g., ~270 nm for phenolic π→π* transitions) .
Q. What safety protocols should be followed when handling 4-Amino-2-(methylamino)phenol?
- Precautions :
PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
Storage : Keep in a dry, airtight container away from oxidizers and light .
Advanced Research Questions
Q. How can electrochemical properties of 4-Amino-2-(methylamino)phenol be systematically studied?
- Experimental Design :
Cyclic Voltammetry (CV) : Measure redox potentials in buffered aqueous solutions (pH 7–10). Reference the reduction potential of 4-(methylamino)phenol (E ~ 0.5–0.7 V vs. SHE) .
pH Dependence : Correlate redox behavior with protonation states of the amino and phenolic groups .
- Data Interpretation : Compare results with computational models (DFT) to validate electron-transfer mechanisms.
Q. How to resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Approach :
Orthogonal Assays : Cross-validate using DPPH (radical scavenging) and FRAP (reducing power) assays under controlled pH/O₂ levels .
Dose-Response Analysis : Identify concentration thresholds where activity shifts (e.g., pro-oxidant effects at >100 µM) .
Metabolite Profiling : Use LC-MS to detect reactive intermediates (e.g., quinone derivatives) .
Q. What strategies are effective for studying interactions between 4-Amino-2-(methylamino)phenol and biomolecules?
- Methodology :
Fluorescence Quenching : Monitor tryptophan fluorescence in proteins (e.g., BSA) to assess binding affinity (Kₐ calculations) .
Docking Simulations : Use AutoDock or Schrödinger to predict binding modes with enzymes (e.g., tyrosinase) .
Kinetic Studies : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
